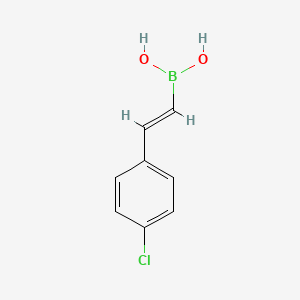

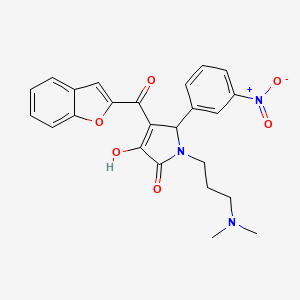

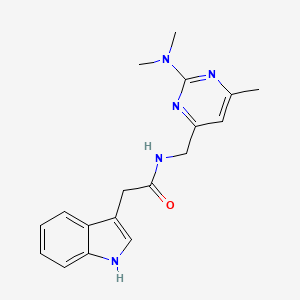

![molecular formula C20H24N2O3S B2828830 7-(3,4-diethoxyphenyl)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1251634-68-0](/img/structure/B2828830.png)

7-(3,4-diethoxyphenyl)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound you mentioned is a derivative of pyrrolo[2,3-d]pyrimidin-4-amine, also known as 7-deazaadenine . These compounds are analogues of adenine, a purine base, in which the N-7 has been replaced by a CH group . They have been reported to possess significant anti-HIV, antitumor, antimicrobial, and antiangiogenic activities .

Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by techniques such as NMR, IR, and mass spectrometry, as is common for organic compounds .Chemical Reactions Analysis

The specific chemical reactions involving this compound would depend on its functional groups and conditions. As a pyrrolo[2,3-d]pyrimidin-4-amine derivative, it might undergo reactions typical for these types of compounds .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Compounds structurally related to 7-(3,4-diethoxyphenyl)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one have been synthesized and characterized, highlighting their potential in chemical and pharmacological research. For instance, novel fused thiazolo[3,2-a] pyrimidinones and pyrimido[2,1-b][1,3]thiazinones derivatives were synthesized, demonstrating promising cytotoxic activity against certain cancer cell lines, such as breast carcinoma (MCF-7) and hepatocellular carcinoma (HepG2) (Abbas et al., 2015).

Antimicrobial and Anti-inflammatory Applications

Research has also explored the antimicrobial and anti-inflammatory potential of thienopyrimidine derivatives. For example, new thienopyrimidine derivatives were synthesized and tested as antimicrobial and anti-inflammatory agents, displaying remarkable activity toward fungi, bacteria, and inflammation (Tolba et al., 2018). This suggests the potential use of similar compounds in developing new therapeutic agents targeting microbial infections and inflammatory conditions.

Inhibition of Corrosion

Pyrimidine derivatives have also been investigated for their potential as corrosion inhibitors, indicating their application in materials science and engineering. For instance, new pyrimidine derivatives were synthesized and found to be efficient organic inhibitors against the corrosion of mild steel in acidic medium, showcasing their utility in protecting industrial materials (Yadav et al., 2015).

Antifolate Inhibitors for Cancer Therapy

Another area of application involves the synthesis of thieno[2,3-d]pyrimidine antifolate inhibitors, targeting purine biosynthesis with selectivity for high-affinity folate receptors over other cellular transport mechanisms. Such compounds exhibit potent antitumor activities and offer a unique mechanism distinct from other known antifolates, providing avenues for cancer therapy research (Deng et al., 2009).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 7-deazaadenine derivatives, have been reported to interact withadenosine receptors . These receptors play a crucial role in various physiological processes, including inflammation and immune responses .

Mode of Action

It’s worth noting that similar compounds, such as 7-deazaadenine derivatives, are known to interact with their targets throughhydrogen bonding and electrostatic interactions . These interactions can lead to changes in the conformation of the target proteins, potentially altering their function .

Biochemical Pathways

Given the potential interaction with adenosine receptors, it’s plausible that this compound could influence pathways related toinflammation and immune response .

Result of Action

Compounds with similar structures have been reported to exhibitantimicrobial , anti-inflammatory , and antitumor activities .

Direcciones Futuras

Propiedades

IUPAC Name |

7-(3,4-diethoxyphenyl)-3-(2-methylpropyl)thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-5-24-16-8-7-14(9-17(16)25-6-2)15-11-26-19-18(15)21-12-22(20(19)23)10-13(3)4/h7-9,11-13H,5-6,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFXQKIGXXVYHLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(C)C)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(3,4-diethoxyphenyl)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

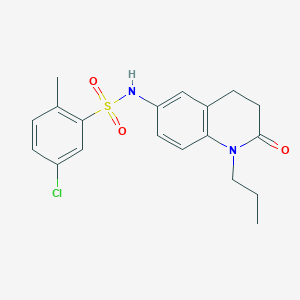

![2-[cyano(3-ethylphenyl)amino]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2828747.png)

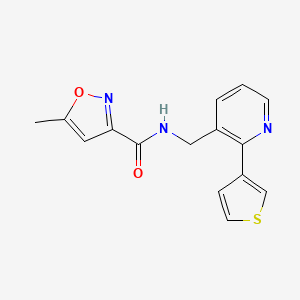

![9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane](/img/structure/B2828757.png)

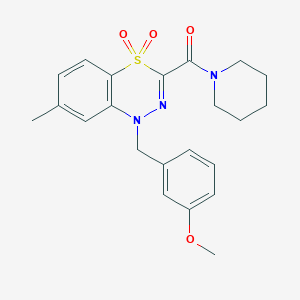

![4H,5H,6H,7H-[1,3]oxazolo[4,5-c]pyridine; trifluoroacetic acid](/img/structure/B2828761.png)

![(E)-3-(2-chlorophenyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)acrylamide](/img/structure/B2828766.png)

![4-(dimethylsulfamoyl)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2828770.png)